![molecular formula C16H16N2 B3022950 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline CAS No. 840-59-5](/img/structure/B3022950.png)
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline
描述
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with methyl and phenyl substituents, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the Pfitzinger reaction, where anthranilic acid reacts with a ketone in the presence of a base to form the quinazoline ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can convert it to dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinones, while substitution reactions can produce a variety of substituted quinazolines.
科学研究应用
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: This compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
Quinazolinones: These compounds share the quinazoline core but differ in their oxidation state.
Dihydroquinazolines: Similar in structure but with different substituents.
Phenylquinazolines: Compounds with phenyl groups attached to the quinazoline ring.
Uniqueness
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. Its methyl and phenyl groups can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry.
生物活性
Overview
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes methyl and phenyl substituents, enhancing its potential interactions with biological targets. Research indicates its promising roles in antimicrobial and anticancer applications, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in disease pathways, particularly kinases that are critical for cell proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens. The compound exhibits significant activity against both bacterial and fungal strains. For instance, it has been evaluated for its effectiveness against common pathogens, showing promising results that warrant further investigation for clinical applications .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro and in vivo studies. It has been identified as a potential candidate for targeting specific cancer types due to its ability to inhibit tumor cell proliferation. Notably, its mechanism involves the modulation of signaling pathways associated with cancer progression .
Case Study: In Vitro Evaluation
A study focused on the cytotoxic effects of this compound on cancer cell lines showed an IC50 value indicating effective inhibition of cell growth. The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:
Compound Name | Biological Activity | IC50 (µM) | Remarks |
---|---|---|---|
This compound | Antimicrobial, Anticancer | 19 (for Trypanosoma) | Promising lead compound |
Quinazolinones | Antitumor, Anti-inflammatory | Varies | Broad spectrum activity |
Dihydroquinazolines | Antimicrobial | Varies | Similar structure but different substituents |
This table highlights the comparative biological activities and potency of similar compounds within the quinazoline family.
属性
IUPAC Name |
6-methyl-3-(4-methylphenyl)-4H-quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-3-6-15(7-4-12)18-10-14-9-13(2)5-8-16(14)17-11-18/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBHBOKRUJADIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279506 | |
Record name | 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840-59-5 | |
Record name | NSC42283 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12937 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-3-(p-tolyl)-3,4-dihydroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。